
4-Chloropteridine
Overview
Description
4-Chloropteridine is a heterocyclic compound that belongs to the pteridine family It is characterized by the presence of a chlorine atom at the fourth position of the pteridine ring
Mechanism of Action
Target of Action
4-Chloropyridine, a chlorine derivative of pyridine, is primarily used as an intermediate in various chemical reactions . It is an organohalide or a halopyridine molecule . The primary targets of 4-Chloropyridine are the C–H precursors of pyridine C–H ligands .
Mode of Action
4-Chloropyridine interacts with its targets through a process known as "phosphonium salt installation" . This strategy involves installing heterocyclic phosphines at the 4-position of pyridine as phosphonium salts and then replacing them with halide nucleophiles . This method is effective for the late-stage halogenation of complex pharmaceuticals and can be applied to a wide variety of unactivated pyridines .
Biochemical Pathways
The biochemical pathways affected by 4-Chloropyridine primarily involve the formation of C–halogen bonds . The removal of phosphine has been identified as the rate-determining step in the creation of these bonds . The reactivity of 2- and 3-substituted pyridines differs from that of the parent molecule due to steric interactions that occur during the breaking of the C–P bond .
Pharmacokinetics
Its molecular weight of 113545 g/mol and its hydrochloride form suggest that it may have good bioavailability.
Result of Action
The molecular and cellular effects of 4-Chloropyridine’s action are largely dependent on the specific reactions it is involved in. As an intermediate in chemical reactions, it contributes to the synthesis of various compounds, including pharmaceuticals, agrochemicals, and metal complexes .
Biochemical Analysis
Biochemical Properties
4-Chloropteridine participates in several biochemical reactions, primarily due to its structure, which allows it to interact with enzymes and proteins. It is known to interact with enzymes involved in the folate pathway, such as dihydrofolate reductase. The interaction between this compound and dihydrofolate reductase can inhibit the enzyme’s activity, affecting the synthesis of tetrahydrofolate, a crucial cofactor in the synthesis of nucleotides and amino acids .
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of enzymes and proteins involved in these pathways. For instance, the inhibition of dihydrofolate reductase by this compound can lead to reduced nucleotide synthesis, impacting DNA replication and cell division. Additionally, this compound can alter gene expression by affecting the availability of tetrahydrofolate, which is necessary for the methylation of DNA .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of dihydrofolate reductase, where it competes with dihydrofolate. This competitive inhibition prevents the reduction of dihydrofolate to tetrahydrofolate, thereby disrupting the folate cycle. The binding interaction between this compound and dihydrofolate reductase is primarily driven by hydrogen bonding and hydrophobic interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under specific conditions, but it may degrade over time, leading to a decrease in its inhibitory effects on dihydrofolate reductase. Long-term exposure to this compound can result in sustained inhibition of nucleotide synthesis, affecting cell proliferation and viability .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, this compound can effectively inhibit dihydrofolate reductase without causing significant toxicity. At higher doses, the compound can lead to adverse effects, such as bone marrow suppression and gastrointestinal toxicity. These toxic effects are likely due to the extensive inhibition of nucleotide synthesis, which is essential for rapidly dividing cells .
Metabolic Pathways
This compound is involved in the folate metabolic pathway, where it acts as an inhibitor of dihydrofolate reductase. This inhibition affects the conversion of dihydrofolate to tetrahydrofolate, disrupting the synthesis of nucleotides and amino acids. The compound’s interaction with dihydrofolate reductase is a key step in its metabolic pathway, influencing the overall metabolic flux and levels of metabolites involved in the folate cycle .
Transport and Distribution
Within cells, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its inhibitory effects on dihydrofolate reductase .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and nucleus. This localization is crucial for its activity, as dihydrofolate reductase is predominantly found in these compartments. The compound’s ability to target specific subcellular locations is influenced by its chemical structure and interactions with cellular components. Post-translational modifications and targeting signals may also play a role in directing this compound to its sites of action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloropteridine typically involves the chlorination of pteridine derivatives. One common method is the direct chlorination of pteridine using chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure selective chlorination at the fourth position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where pteridine is reacted with a chlorinating agent in a reactor. The reaction mixture is then subjected to purification steps, such as distillation or crystallization, to isolate the desired product. The use of catalysts and optimized reaction conditions can enhance the yield and purity of this compound.
Chemical Reactions Analysis
Types of Reactions: 4-Chloropteridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the fourth position can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of different derivatives.
Oxidation Reactions: this compound can be oxidized to form pteridine oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: The compound can be reduced to form pteridine derivatives with reduced functional groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), mild heating.
Oxidation Reactions: Oxidizing agents (hydrogen peroxide, potassium permanganate), solvents (water, acetic acid), room temperature.
Reduction Reactions: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ether, tetrahydrofuran), low temperature.
Major Products Formed:
- Substituted pteridine derivatives
- Pteridine oxides
- Reduced pteridine derivatives
Scientific Research Applications
Medicinal Chemistry
4-Chloropteridine acts as a precursor in the synthesis of various bioactive compounds. Its derivatives have been studied for their potential therapeutic effects:
- Antimicrobial Agents : Research indicates that modifications of this compound can lead to compounds with significant antibacterial and antifungal activities. For instance, derivatives have shown effectiveness against resistant strains of bacteria, making them candidates for new antibiotic therapies .
- Anticancer Compounds : Some studies have explored the use of this compound derivatives in cancer treatment. These compounds can inhibit specific enzymes involved in tumor growth, demonstrating cytotoxic effects on cancer cells in vitro .
- Enzyme Inhibitors : The compound has been investigated as a selective inhibitor for various enzymes. Its ability to covalently modify target proteins makes it useful in developing biochemical probes for studying enzyme mechanisms .
Biochemical Applications
In biochemistry, this compound serves as a valuable tool for protein labeling and modification:
- Covalent Protein Modifiers : The compound has been characterized as a selective covalent modifier for proteins, particularly through its reactivity with thiol groups. This property allows researchers to develop probes that can label specific proteins within complex biological samples, aiding in proteomic studies .
- Chemical Probes : As a part of chemical biology, this compound can be utilized to create probes that selectively bind to target proteins. This selectivity is crucial for studying protein interactions and functions in cellular contexts .
Material Science
In material science, this compound has potential applications in the synthesis of novel materials:
- Polymer Chemistry : The compound can be incorporated into polymer matrices to impart specific functionalities. For example, its derivatives may enhance the thermal stability or mechanical properties of polymers used in various applications .
- Nanomaterials : Research is ongoing into the use of this compound in creating nanostructured materials with tailored properties for electronics and photonics applications. Its ability to form stable complexes with metal ions opens avenues for developing nanocomposites with enhanced performance characteristics .
Case Studies and Research Findings
To illustrate the applications of this compound further, here are some notable case studies:
Comparison with Similar Compounds
2-Chloropteridine: Similar structure but with chlorine at the second position.
6-Chloropteridine: Chlorine atom at the sixth position.
4-Bromopteridine: Bromine atom instead of chlorine at the fourth position.
Comparison: 4-Chloropteridine is unique due to the specific positioning of the chlorine atom, which influences its reactivity and interaction with biological molecules Compared to 2-Chloropteridine and 6-Chloropteridine, the fourth position chlorination provides distinct steric and electronic properties, making it suitable for different applications
Biological Activity
4-Chloropteridine is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications, supported by detailed research findings and data tables.
Synthesis of this compound
The synthesis of this compound typically involves the chlorination of pteridine derivatives. Various synthetic pathways have been developed, allowing for modifications that enhance its biological activity. For instance, derivatives with different substituents on the pteridine ring have been synthesized to evaluate their effects on biological activity.
Antiproliferative Effects
This compound has been studied for its antiproliferative effects against various tumor cell lines. Research indicates that compounds derived from this compound exhibit significant cytostatic activity. A study reported that derivatives showed IC50 values ranging from 1 to 4.3 µmol/L against carcinoma, lymphoma, and leukemia cell lines, indicating potent antiproliferative properties .
Table 1: Antiproliferative Activity of this compound Derivatives
Compound | IC50 (µmol/L) | Cell Lines Tested |
---|---|---|
4a | 1 | Carcinoma, Lymphoma, Leukemia |
4b | 2.6 | Primary Human Embryonic Lung Cells |
4c | 4.3 | Various Tumor Cell Lines |
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes involved in cellular proliferation pathways. For example, some derivatives have been identified as inhibitors of p38α mitogen-activated protein kinase (p38α MAPK), a critical regulator in cancer cell signaling .
Antimicrobial Activity
In addition to its anticancer properties, this compound derivatives have demonstrated antimicrobial activity. A structure-activity relationship study indicated that certain derivatives exhibited significant antibacterial effects against various microorganisms .
Table 2: Antimicrobial Activity of this compound Derivatives
Compound | Microorganism Tested | Activity Level |
---|---|---|
3b | E. coli | Significant |
3c | S. aureus | Moderate |
3d | Pseudomonas aeruginosa | Significant |
Case Studies
- Anticancer Activity : A notable case study involved the evaluation of a series of chlorinated pteridines against human cancer cell lines. The study found that compounds with higher lipophilicity correlated with increased cytostatic activity, suggesting that modifications to the pteridine structure can enhance therapeutic efficacy .
- Antimicrobial Properties : Another study focused on the synthesis of new derivatives and their evaluation against clinical strains of bacteria. The results highlighted that specific modifications to the pteridine ring improved antimicrobial potency, providing a basis for further drug development .
Properties
IUPAC Name |
4-chloropteridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN4/c7-5-4-6(11-3-10-5)9-2-1-8-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTAZGNUCCXMMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428074 | |
Record name | 4-chloropteridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10428074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72700-48-2 | |
Record name | 4-chloropteridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10428074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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